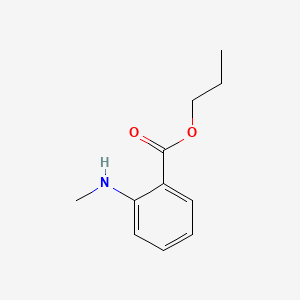Benzoic acid, 2-(methylamino)-, propyl ester
CAS No.: 55320-72-4
Cat. No.: VC18695375
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55320-72-4 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | propyl 2-(methylamino)benzoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |
| Standard InChI Key | FRPUEBLBJZHNFU-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC=CC=C1NC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Benzoic acid, 2-(methylamino)-, propyl ester is systematically named propyl 2-(methylamino)benzoate under IUPAC nomenclature . Its structure consists of a benzoic acid backbone modified by a methylamino group (-NHCH) at the second carbon and a propyl ester (-OCOOCHCHCH) at the carboxyl position. The compound’s molecular formula () and weight (193.24 g/mol) have been consistently reported across multiple databases .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55320-72-4 | |
| IUPAC Name | Propyl 2-(methylamino)benzoate | |
| Molecular Formula | ||
| Molecular Weight | 193.24 g/mol | |
| InChIKey | FRPUEBLBJZHNFU-UHFFFAOYSA-N |
Spectral and Physical Properties
Synthesis and Manufacturing
Hypothetical Reaction Scheme:
Industrial and Laboratory Considerations
Industrial-scale production would require optimization of reaction kinetics and purification methods, such as distillation or recrystallization. The absence of documented large-scale synthesis protocols implies that this compound is primarily produced in laboratory settings for research purposes.
Research Gaps and Future Directions
Biological Activity Profiling
No studies have evaluated the pharmacological or toxicological properties of benzoic acid, 2-(methylamino)-, propyl ester. In vitro assays to assess antimicrobial, anticancer, or enzyme-inhibitory activity are critical next steps .
Physicochemical Characterization
Comprehensive analyses of melting/boiling points, solubility, and stability under varying conditions are needed to facilitate practical applications. Spectroscopic data (e.g., -NMR, IR) would aid in compound identification and quality control .
Process Optimization
Developing efficient, scalable synthesis methods and exploring green chemistry approaches (e.g., enzymatic catalysis) could enhance accessibility for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume